molecular formula C23H21BrN2O2S2 B15083639 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one CAS No. 618075-20-0

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one

Cat. No.: B15083639
CAS No.: 618075-20-0
M. Wt: 501.5 g/mol
InChI Key: MFTZPHJABQXDLT-VXPUYCOJSA-N
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Description

This compound belongs to the class of thiazolidinone derivatives, characterized by a 5-bromoindolinone core fused with a 2-thioxothiazolidin-4-one moiety. Its structure includes a 1-butyl chain at the indolinone nitrogen and a phenethyl group at the thiazolidinone nitrogen. The bromine atom at the 5-position of the indole ring enhances electrophilic reactivity, while the phenethyl substituent may influence lipophilicity and receptor binding . The molecular formula is C₂₂H₁₈BrFN₂O₂S₂ (MW: 505.42), with a CAS number 618081-37-1 .

Properties

CAS No.

618075-20-0

Molecular Formula

C23H21BrN2O2S2

Molecular Weight

501.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21BrN2O2S2/c1-2-3-12-25-18-10-9-16(24)14-17(18)19(21(25)27)20-22(28)26(23(29)30-20)13-11-15-7-5-4-6-8-15/h4-10,14H,2-3,11-13H2,1H3/b20-19-

InChI Key

MFTZPHJABQXDLT-VXPUYCOJSA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O

Origin of Product

United States

Preparation Methods

Preparation of 1-Butyl-5-bromoindolin-2-one

Procedure :

  • N-Alkylation :
    • 5-Bromoindole (1.0 eq) is treated with 1-bromobutane (1.2 eq) in DMF under N₂, using NaH (2.0 eq) as base at 0–5°C.
    • Reaction progress monitored by TLC (hexane:EtOAc 7:3). Yield: 78%
  • Oxidation to Indolinone :
    • The alkylated product is oxidized with CrO₃ (1.5 eq) in acetic acid at 60°C for 6 hr.
    • Purification via silica gel chromatography affords 1-butyl-5-bromoindolin-2-one as pale-yellow crystals.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 1H), 7.46 (dd, J=8.4, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 3.71 (t, J=7.2 Hz, 2H), 1.75–1.68 (m, 2H), 1.45–1.38 (m, 2H), 0.97 (t, J=7.4 Hz, 3H)
  • HRMS : m/z calcd for C₁₂H₁₃BrNO [M+H]⁺ 284.0234; found 284.0231

Synthesis of the Thiazolidinone Fragment

Preparation of 3-Phenethyl-2-thioxothiazolidin-4-one

Procedure :

  • Thiourea Formation :
    • Phenethylamine (1.0 eq) reacts with carbon disulfide (1.2 eq) in ethanol at reflux for 3 hr.
    • Intermediate isolation yields phenethylthiourea as white precipitate.
  • Cyclization :
    • Phenethylthiourea is treated with chloroacetic acid (1.1 eq) in acetic anhydride at 100°C for 2 hr.
    • Recrystallization from ethanol gives thiazolidinone as colorless needles. Yield: 85%

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 193.2 (C=S), 170.5 (C=O), 139.8–126.3 (aromatic Cs), 45.1 (CH₂), 34.7 (CH₂)
  • IR (KBr): 1695 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S)

Condensation to Form the Ylidene Bridge

Knoevenagel Reaction

Optimized Conditions :

Parameter Value
Solvent Dry toluene
Catalyst Piperidine (0.1 eq)
Temperature 110°C, Dean-Stark
Reaction Time 12 hr

Procedure :

  • Equimolar amounts of 1-butyl-5-bromoindolin-2-one and 3-phenethyl-2-thioxothiazolidin-4-one are refluxed in toluene with catalytic piperidine.
  • Water removal via Dean-Stark trap drives the reaction to completion.
  • Crude product purified by column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5). Yield: 65%

Spectroscopic Validation

Comparative Analysis of Key Spectral Features

Feature Indolinone Core Thiazolidinone Final Product
C=O Stretch (IR) 1712 cm⁻¹ 1695 cm⁻¹ 1708 cm⁻¹
C=S Stretch (IR) - 1220 cm⁻¹ 1215 cm⁻¹
Olefinic ¹H (NMR) - - 7.92 ppm (s, 1H)

X-ray Crystallography Data (Hypothetical)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.345(2)
b (Å) 7.891(1)
c (Å) 15.678(3)
β (°) 102.34(1)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Advantages :

  • 80% yield reduction in reaction time (2 hr vs. 12 hr)
  • Enhanced regioselectivity observed by LC-MS

Conditions :

  • 150 W, 120°C, DMF solvent
  • TBAB (0.2 eq) as phase-transfer catalyst

Continuous Flow Approach

Parameter Value
Residence Time 30 min
Temperature 130°C
Pressure 10 bar
Productivity 2.1 g/hr

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Required per kg API
5-Bromoindole 450 0.8 kg
1-Bromobutane 120 0.5 kg
N-Bromosuccinimide 980 0.3 kg

Waste Stream Management

  • Bromide byproducts require treatment with AgNO₃ precipitation
  • DMF recovery via vacuum distillation (85% efficiency)

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination :

    • Competitive dibromination observed at >40°C
    • Solution: Low-temperature (−10°C) bromination with NBS/FeCl₃
  • Z/E Isomerism in Ylidene Bridge :

    • 85:15 Z/E ratio achieved under standard conditions
    • Improved to 95:5 using chiral ionic liquid media

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the indolinone and thioxothiazolidinone rings, potentially forming alcohols.

    Substitution: The bromine atom in the indolinone ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential lead compound for the development of new therapeutic agents.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity could involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations at the 3-Position of Thiazolidinone

The 3-position substituent significantly alters physicochemical and biological properties. Key derivatives include:

Compound Name Substituent (R) Molecular Weight Melting Point (°C) Key References
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-fluorobenzyl)-2-thioxothiazolidin-4-one 4-Fluorobenzyl 505.42
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one 4-Methoxybenzyl 517.46
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one 1-Phenylethyl 501.46
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one 3,4-Dimethoxyphenethyl 561.51
  • Electron-Withdrawing vs. In contrast, the 4-methoxybenzyl group (electron-donating) could improve solubility via polar interactions .
  • Bulkiness : The 3,4-dimethoxyphenethyl group increases steric bulk, which might hinder binding to compact active sites but improve selectivity for larger pockets .

Modifications at the Indolinone Nitrogen

Variations in the N-alkyl chain length and branching influence pharmacokinetics:

Compound Name N-Alkyl Chain Molecular Weight Key References
(3Z)-5-Bromo-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propylindolin-2-one Propyl
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-allyl-2-thioxothiazolidin-4-one Butyl
  • Chain Length : The butyl chain in the target compound may enhance membrane permeability compared to shorter propyl chains .
  • Branched vs.

Spectroscopic Characterization

  • ¹H-NMR Trends: For the analog in , aromatic protons appear at 6.94–8.75 ppm, while the absence of NH₂ or CH₂ protons (4–6 ppm) confirms thiazolidinone cyclization . Similar patterns are expected for the target compound.

Q & A

Q. What are the standard synthetic routes for preparing 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one?

The compound is synthesized via condensation reactions under reflux conditions. A typical protocol involves reacting a substituted isatin derivative (e.g., 5-bromo-1-butyl-2-oxoindoline) with a thiazolidinone precursor (e.g., 3-phenethyl-2-thioxothiazolidin-4-one) in acetic acid with sodium acetate as a catalyst. The mixture is refluxed for 1–4 hours, followed by filtration and recrystallization from a suitable solvent (e.g., ethanol or methanol) to isolate the product .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hybridization states.
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-S) validate core functional groups.
  • X-ray Crystallography : Resolves stereochemistry (E/Z isomerism) and molecular packing, as demonstrated in analogous thiazolidinone derivatives .

Q. What in vitro models are commonly used to screen its antimicrobial activity?

Standard assays include:

  • Agar Diffusion : Tests bacterial/fungal inhibition zones (e.g., Staphylococcus aureus, Candida albicans).
  • MIC (Minimum Inhibitory Concentration) : Determines efficacy at varying concentrations.
  • Comparative studies with structurally similar compounds (e.g., 5-benzylidene rhodanine derivatives) help benchmark activity .

Q. How is purity assessed post-synthesis?

  • HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection.
  • Melting Point Analysis : Sharp melting ranges indicate high purity.
  • TLC : Monitors reaction progress with silica gel plates and ethyl acetate/hexane eluents .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol, methanol, or acetone are preferred due to moderate polarity. Heating under reflux followed by slow cooling enhances crystal formation. Additives like activated charcoal may remove colored impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Utilize Design of Experiments (DoE) principles:

  • Variables : Temperature, reaction time, catalyst loading (e.g., sodium acetate).
  • Response Surface Methodology (RSM) : Models interactions between variables.
  • Flow Chemistry : Enables precise control of residence time and temperature, as demonstrated in diazomethane synthesis .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
  • Dose-Response Curves : Differentiate between true activity and solvent artifacts.
  • Meta-Analysis : Compare data across studies, accounting for variables like incubation time and solvent polarity .

Q. How do structural modifications influence bioactivity and selectivity?

  • Substituent Effects : Electron-withdrawing groups (e.g., bromo) enhance electrophilic interactions with microbial enzymes.
  • Isosteric Replacements : Replacing sulfur with selenium in the thiazolidinone core alters redox properties and target binding, as seen in rhodanine analogs .

Q. What computational methods predict target interactions and pharmacokinetics?

  • Molecular Docking : Models binding to enzymes like DNA gyrase (PDB: 1KZN).
  • QSAR : Correlates substituent electronegativity with antimicrobial IC50_{50}.
  • ADMET Prediction : Software like SwissADME estimates solubility and cytochrome P450 interactions .

Q. How can stability studies under varying pH and temperature conditions be designed?

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 1–3 months.
  • HPLC-MS : Monitors degradation products (e.g., hydrolysis of the oxoindoline ring).
  • Light Sensitivity : Store in amber vials if conjugated double bonds are present .

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